molecular formula C15H19N3O4 B4394463 3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Cat. No. B4394463
M. Wt: 305.33 g/mol
InChI Key: YCSDWHNOGPLUPI-UHFFFAOYSA-N
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Description

The compound “3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the ethoxy and methoxy groups suggests that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and various functional groups. The ethoxy and methoxy groups are electron-donating, which could have significant effects on the chemical behavior of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the oxadiazole ring, the ethoxy and methoxy groups, and the N-methylpropanamide group .

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using 1,3-bis(carboxymethyl)imidazolium chloride. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both synthetic reactions (preparation of chalcone and triazole Michael addition) exhibit good green metrics .

Hybrid Compounds: Chalcone-Salicylate

A novel hybrid compound, chalcone-salicylate , has been synthesized by combining the structures of a substituted chalcone analog and salicylic acid. This approach offers potential applications in drug discovery and medicinal chemistry .

Related Compounds and Derivatives

Several related compounds are worth exploring:

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, further studies could focus on its pharmacological effects, potential side effects, and therapeutic efficacy .

properties

IUPAC Name

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-21-12-9-10(5-6-11(12)20-3)15-17-14(22-18-15)8-7-13(19)16-2/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSDWHNOGPLUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

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